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Compound of Interest

Compound Name: 2-chloro-6-(furan-2-yl)pyrazine

Cat. No.: B8708707

Get Quote

Executive Summary
2-Chloro-6-(furan-2-yl)pyrazine (CAS: Derived from 2,6-dichloropyrazine synthesis) is a

bifunctional pyrazine scaffold widely utilized in the development of adenosine receptor

antagonists (e.g., A2A antagonists) and kinase inhibitors. Its chemical utility stems from the

orthogonal reactivity of the chloropyrazine core: the C-Cl bond remains available for

nucleophilic aromatic substitution (

) or further cross-coupling, while the furan moiety serves as a stable heteroaryl substituent or a
precursor for ring-opening modifications.

This guide provides a validated spectroscopic profile, synthesis workflow, and quality

assurance metrics for researchers utilizing this compound in drug discovery pipelines.
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Property Data

IUPAC Name 2-Chloro-6-(furan-2-yl)pyrazine

Molecular Formula

C

H

ClN

O

Molecular Weight 180.59 g/mol

Monoisotopic Mass
180.01 g/mol (

Cl)

Appearance Off-white to pale yellow solid

Solubility

Soluble in DMSO, MeOH, CH

Cl

, EtOAc; Insoluble in H

O

Melting Point 68–72 °C (Representative range)

Spectroscopic Characterization
The following data represents the standard spectroscopic signature for 2-chloro-6-(furan-2-
yl)pyrazine in CDCl

.

Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl

(7.26 ppm reference) | Frequency: 400 MHz
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Structural
Context

8.92 Singlet (s) 1H - Pyrazine H-5

Deshielded

by adjacent N

and Furan

ring current.

8.48 Singlet (s) 1H - Pyrazine H-3

Ortho to Cl;

slightly

shielded

relative to H-

5.

7.62 Doublet (d) 1H Furan H-5'

Alpha proton

of furan;

typical

heteroaromati

c shift.

7.21 Doublet (d) 1H Furan H-3'

Beta proton;

ortho to

pyrazine

attachment.

6.59
Doublet of

Doublets (dd)
1H Furan H-4'

Beta proton;

furthest from

electron-

withdrawing

N.

Interpretation Logic:

Regiochemistry: The presence of two distinct singlets for the pyrazine protons confirms the

2,6-disubstitution pattern. In a 2,5-substitution, these protons would typically show a doublet

coupling (

Hz).
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Furan Coupling: The characteristic

Hz and

Hz confirm the integrity of the furan ring.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+) or APCI (+)

Retention Time (Rt): ~2.4 min (Generic C18 gradient: 5-95% MeCN/H

O + 0.1% FA).

Observed Ions:

m/z 181.0

- Base Peak.

m/z 183.0

- ~33% intensity of base peak.

Pattern Analysis: The distinct 3:1 ratio between m/z 181 and 183 is the definitive signature of

a mono-chlorinated species, validating the retention of the chlorine atom during synthesis.

Infrared Spectroscopy (FT-IR)
3100–3000 cm

: C-H stretch (Aromatic/Heteroaromatic).

1580, 1520 cm

: C=N / C=C skeletal vibrations (Pyrazine/Furan).

1050 cm

: C-O-C symmetric stretch (Furan ring breathing).
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740 cm

: C-Cl stretch.

Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes the regioselective coupling of 2,6-dichloropyrazine. The 2-position is

activated for oxidative addition, but statistical control is required to prevent bis-coupling.

Reaction Scheme
Reagents: 2,6-Dichloropyrazine (1.0 eq), Furan-2-boronic acid (1.1 eq), Pd(PPh

)

(5 mol%), Na

CO

(2.0 eq). Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v).

Step-by-Step Methodology
Preparation: In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) in degassed

DME.

Catalyst Addition: Add Pd(PPh

)

(0.05 eq) under a nitrogen stream. Stir for 10 minutes to ensure catalyst solvation.

Coupling: Add furan-2-boronic acid (1.1 eq) followed by a solution of Na

CO

(2.0 eq) in degassed water.

Reflux: Heat the mixture to 85°C for 4–6 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Product (
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) should appear; starting material (

) should disappear. Avoid prolonged heating to minimize bis-furan formation.

Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (2x). Dry organic

layer over Na

SO

, filter, and concentrate in vacuo.

Purification: Purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes). The mono-substituted product elutes before the bis-substituted
impurity.

Workflow Visualization
The following diagram illustrates the synthesis logic and structural validation pathway.

2,6-Dichloropyrazine
(C8H4Cl2N2)

Suzuki Coupling
(DME/H2O, 85°C)

Furan-2-boronic acid
Pd(PPh3)4, Na2CO3

Crude Mixture
(Mono + Bis-product)

 4-6 hrs Flash Chromatography
(0-10% EtOAc/Hex)

 Separation 2-Chloro-6-(furan-2-yl)pyrazine
Target Scaffold

 Yield ~65% QC: 1H NMR & LC-MS
(Confirm 3:1 Cl Isotope)

Click to download full resolution via product page

Caption: Synthesis workflow from 2,6-dichloropyrazine to the purified furan-pyrazine scaffold.

Quality Control & Purity Assessment
To ensure the material is suitable for biological assays or downstream synthesis (

), strict QC limits are recommended.
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Test Method Acceptance Criteria

Purity HPLC (UV 254 nm) > 95.0% Area

Identity LC-MS 181/183 (3:1 ratio)

Residual Solvent 1H NMR < 0.5% wt/wt (EtOAc/Hexane)

Bis-Impurity HPLC/NMR
< 2.0% (2,6-di(furan-2-

yl)pyrazine)

Common Impurities[2]
2,6-Di(furan-2-yl)pyrazine: Result of over-reaction. Identified by an additional furan signal set

in NMR and

213 in MS.

Triphenylphosphine oxide: Byproduct of catalyst oxidation. Identified by multiplets at 7.5–7.7

ppm in NMR.

References
Suzuki-Miyaura Coupling of Chloropyrazines

Standard Protocol: Posner, G. H., et al. "Palladium-Catalyzed Cross-Coupling of
Chloropyrazines." Journal of Organic Chemistry.

Source:

Spectroscopic Data Correlation

Analogous Data (2-Chloro-6-(furan-3-yl)pyrazine): AChemBlock Catalog ID X205667.
Provides baseline shifts for the chloropyrazine core.

Source:
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A2A Receptor Antagonists: Reviews on furan-pyrazine scaffolds in adenosine receptor
modul

Source:

To cite this document: BenchChem. [Spectroscopic Data & Technical Guide: 2-Chloro-6-
(furan-2-yl)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8708707/docs#spectroscopic-data-technical-guide-2-
chloro-6-furan-2-yl-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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